![molecular formula C8H5NO3 B2820982 3-甲基-5H,7H-呋喃[3,4-b]吡啶-5,7-二酮 CAS No. 112110-17-5](/img/structure/B2820982.png)

3-甲基-5H,7H-呋喃[3,4-b]吡啶-5,7-二酮

描述

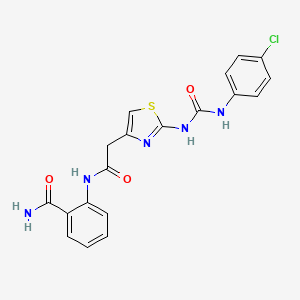

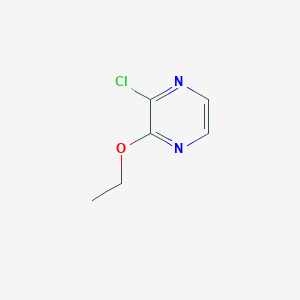

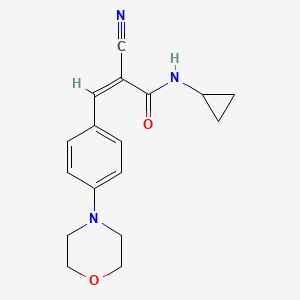

“3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione” is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 .

Molecular Structure Analysis

The molecular structure of “3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione” consists of a furo[3,4-b]pyridine core with a methyl group attached to the 3-position and dione functional groups at the 5 and 7 positions .Physical And Chemical Properties Analysis

The boiling point of “3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione” is predicted to be 365.7±30.0 °C . Its density is predicted to be 1.455±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be -1.95±0.20 .科学研究应用

Biomedical Applications

The compound is a part of the 1H-Pyrazolo[3,4-b]pyridines group, which has been used for a wide range of biological targets . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Development of New Diuretics

The compound has been used in the development of new diuretics. Diuretics are medications designed to help kidneys expel water and salt, which can help manage conditions like hypertension and edema.

Study of Kidney and Renal Function

The compound has been used in the study of the kidney and renal function. This can help researchers understand how the kidneys work and how to treat kidney-related diseases.

Antiproliferative Activity

The compound has been used in the evaluation of its in vitro antiproliferative activity against a panel of normal and malignant cell lines . This can help in the development of new cancer treatments .

Antimicrobial Activity

The compound has been used in the evaluation of its in vitro antimicrobial activity . This can help in the development of new antimicrobial agents .

DNA Binding Interaction

The compound has been used in the evaluation of its DNA binding interaction . This can help in the study of how the compound interacts with DNA, which can be useful in fields like genetics and molecular biology .

Fluorescent Studies

The compound has been used in fluorescent studies . This can help in the study of how the compound behaves under different light conditions, which can be useful in fields like biochemistry and biophysics .

属性

IUPAC Name |

3-methylfuro[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c1-4-2-5-6(9-3-4)8(11)12-7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFNYZWKFIYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)OC2=O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B2820906.png)

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)